molecular formula C7H12N2O3 B6252530 methyl 1-nitrosopiperidine-4-carboxylate CAS No. 13458-55-4

methyl 1-nitrosopiperidine-4-carboxylate

Cat. No.: B6252530
CAS No.: 13458-55-4
M. Wt: 172.2
InChI Key:
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Description

Methyl 1-nitrosopiperidine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitroso group (-NO) attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-nitrosopiperidine-4-carboxylate can be synthesized through the nitrosation of piperidine derivatives. One common method involves the reaction of piperidine-4-carboxylate with nitrous acid (HNO2) in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, to yield the desired nitroso compound .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous nitrosating agents .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-nitrosopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-nitrosopiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 1-nitrosopiperidine-4-carboxylate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and nucleic acids. This can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects such as apoptosis or inhibition of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-nitrosopiperidine-4-carboxylate is unique due to its specific structural features, such as the presence of both a nitroso group and a carboxylate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

13458-55-4

Molecular Formula

C7H12N2O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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